molecular formula C6H9FO4 B580502 (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one CAS No. 879551-04-9

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

Cat. No. B580502
M. Wt: 164.132
InChI Key: VNCJYMKHJWVTPK-ZMIZWQJLSA-N
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Description

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one, commonly referred to as FHMF, is a synthetic compound that has been developed for use in various scientific research applications. It is a versatile compound, with potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Potential for Anti-Tumor and Anti-Viral Applications : A study conducted by Wei Li, Q. Xiao, and Ruchun Yang (2014) synthesized a related compound and characterized it using NMR spectra and X-ray single-crystal diffraction. This research suggests potential applications in anti-tumor and anti-viral drugs (Li, Xiao, & Yang, 2014).

  • Crystal Structure Analysis for Drug Design : Research by J. Jasinski et al. (2009) analyzed the crystal structure of a similar compound, providing insights that could be crucial for drug design, especially in understanding the molecular interactions and stability of such compounds (Jasinski et al., 2009).

  • Synthesis of Fluorinated Building Blocks : A study by K. Pomeisl et al. (2007) focused on the efficient synthesis of 3-fluorofuran-2(5H)-ones, which are valuable fluorinated building blocks for further chemical transformations. This research provides a methodology for creating compounds with potential pharmaceutical applications (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

  • Endoplasmic Reticulum Stress Protection : A 2009 study by Jae-Hoon Choi et al. discovered novel compounds related to "(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one" in mushrooms that showed activity against endoplasmic reticulum stress-dependent cell death, highlighting its potential in cellular protection and therapeutic applications (Choi et al., 2009).

  • Synthesis of Bicyclic Nucleosides : Research by R. Clarkson et al. (2015) involved the synthesis of related compounds as part of creating novel nucleosides. This study contributes to the field of nucleoside analogs, which are crucial in antiviral and anticancer therapies (Clarkson et al., 2015).

  • Chiral Discrimination for Liquid Chromatographic Enantioseparation : A study by E. Yashima et al. (1996) examined the chromatographic enantioseparation of compounds including derivatives of "(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one", which is relevant for chiral drug synthesis and analysis (Yashima, Yamamoto, & Okamoto, 1996).

properties

IUPAC Name

(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCJYMKHJWVTPK-ZMIZWQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718033
Record name (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

CAS RN

879551-04-9
Record name (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879551-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Han, AM Remete, LS Dobson, L Kiss, K Izawa… - Journal of Fluorine …, 2020 - Elsevier
The role of organo-fluorine compounds in modern health, food and energy related industries is widely-appreciated. The unique properties that fluorine imparts to organic molecules, …
Number of citations: 179 www.sciencedirect.com

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